An In-Depth Technical Guide to (S)-4-Benzyl-1,4-oxazepan-6-ol: A Chiral Scaffold for CNS Drug Discovery
An In-Depth Technical Guide to (S)-4-Benzyl-1,4-oxazepan-6-ol: A Chiral Scaffold for CNS Drug Discovery
Introduction: The Therapeutic Potential of the 1,4-Oxazepane Scaffold
The 1,4-oxazepane ring system, a seven-membered heterocycle containing both nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry. Its inherent three-dimensional structure and ability to present substituents in distinct spatial orientations make it an attractive core for developing novel therapeutics, particularly for complex targets within the central nervous system (CNS). Derivatives of this scaffold have shown significant promise for their ability to modulate the activity of monoamine transporters, which are critical for regulating neurotransmitter levels in the brain.[1] Specifically, compounds that inhibit the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) are established treatments for depression, anxiety, and other mood disorders.[1]
(S)-4-Benzyl-1,4-oxazepan-6-ol is a specific chiral molecule built upon this scaffold. The presence of a benzyl group on the nitrogen, a hydroxyl group, and a defined stereocenter at the C6 position makes it a key intermediate and a potential pharmacophore for targeted drug design. This guide provides an in-depth analysis of its chemical properties, a detailed methodology for its enantioselective synthesis, and a discussion of its relevance in the development of next-generation CNS agents.
Chemical Properties and Structure
The structural attributes of (S)-4-Benzyl-1,4-oxazepan-6-ol are fundamental to its chemical behavior and its interaction with biological targets. The molecule features a flexible seven-membered ring, a bulky, lipophilic benzyl group that can engage in hydrophobic and aromatic interactions, and a polar hydroxyl group that can act as a hydrogen bond donor and acceptor. The (S)-stereochemistry at the C6 position is crucial, as biological systems are often highly sensitive to stereoisomerism, with one enantiomer typically exhibiting significantly higher potency or a different pharmacological profile than the other.
Core Structure
The core structure consists of a 1,4-oxazepane ring, which is a saturated seven-membered ring containing an oxygen atom at position 1 and a nitrogen atom at position 4.
Caption: 2D representation of (S)-4-Benzyl-1,4-oxazepan-6-ol.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of (S)-4-Benzyl-1,4-oxazepan-6-ol.
| Property | Value | Source |
| CAS Number | 943443-05-8 | [2] |
| Molecular Formula | C₁₂H₁₇NO₂ | [2] |
| Molecular Weight | 207.27 g/mol | [2] |
| Boiling Point (Predicted) | 333.0 ± 42.0 °C | ChemicalBook |
| Density (Predicted) | 1.11 ± 0.1 g/cm³ | ChemicalBook |
| Purity (Typical) | ≥95% | [2] |
Enantioselective Synthesis Protocol
The synthesis of enantiomerically pure 1,4-oxazepane derivatives is a significant challenge due to the conformational flexibility of the seven-membered ring. The following protocol is based on established methodologies for related structures, often found within medicinal chemistry patent literature, which prioritize stereochemical control.[1] The general strategy involves the cyclization of a chiral amino alcohol precursor.
Synthetic Workflow Overview
The synthesis can be conceptualized as a multi-step process starting from a chiral epoxide, which establishes the stereocenter early in the sequence. This is a common and effective strategy in asymmetric synthesis, as the chirality is transferred from a readily available starting material.
Caption: Workflow for the enantioselective synthesis.
Detailed Step-by-Step Methodology
Materials and Reagents:
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(S)-Glycidol
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N-Benzylethanolamine
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Sodium hydride (NaH), 60% dispersion in mineral oil
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p-Toluenesulfonyl chloride (TsCl)
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Pyridine
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Anhydrous Tetrahydrofuran (THF)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate (EtOAc)
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Hexanes
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Silica gel for column chromatography
Step 1: Synthesis of (S)-1-(Benzyl(2-hydroxyethyl)amino)propane-2,3-diol
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Reaction Setup: To a solution of N-benzylethanolamine (1.0 eq.) in anhydrous THF, add (S)-glycidol (1.1 eq.).
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Catalysis: Add a catalytic amount of a suitable base, such as potassium carbonate, to facilitate the nucleophilic ring-opening of the epoxide.
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Reaction Conditions: Stir the mixture at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chiral diol intermediate. This intermediate is often used in the next step without further purification.
Causality Insight: Using a chiral starting material like (S)-glycidol is a robust method to ensure the final product has the desired (S)-stereochemistry. The nucleophilic attack of the secondary amine of N-benzylethanolamine on the less sterically hindered carbon of the epoxide is a regioselective and reliable reaction.
Step 2: Selective Tosylation of the Primary Hydroxyl Group
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Reaction Setup: Dissolve the crude diol from Step 1 in anhydrous DCM and cool the solution to 0°C in an ice bath.
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Reagent Addition: Add pyridine (2.0 eq.) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl) (1.05 eq.). The pyridine acts as a base to neutralize the HCl generated during the reaction.
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Reaction Conditions: Allow the reaction to stir at 0°C for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
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Work-up: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to isolate the tosyl-activated intermediate.
Causality Insight: The primary hydroxyl group is sterically more accessible and therefore reacts preferentially with the bulky tosyl chloride compared to the secondary hydroxyl group. This selective activation is critical for directing the subsequent intramolecular cyclization to form the desired seven-membered ring.
Step 3: Intramolecular Williamson Ether Synthesis
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Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH) (1.5 eq. of 60% dispersion) in anhydrous THF.
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Substrate Addition: Dissolve the purified tosylate from Step 2 in anhydrous THF and add it dropwise to the NaH suspension at 0°C.
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Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to reflux for 4-8 hours, monitoring by TLC.
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Work-up: Cool the reaction to 0°C and carefully quench by the dropwise addition of saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
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Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield pure (S)-4-Benzyl-1,4-oxazepan-6-ol.
Causality Insight: This step is an intramolecular Williamson ether synthesis. The strong base (NaH) deprotonates the remaining secondary hydroxyl group, creating a nucleophilic alkoxide. This alkoxide then displaces the tosylate (a good leaving group) on the same molecule, leading to the formation of the ether linkage and closing the seven-membered ring.
Pharmacological Relevance and Mechanism of Action
While specific biological data for (S)-4-Benzyl-1,4-oxazepan-6-ol is not extensively published in peer-reviewed journals, its structural similarity to compounds disclosed in patent literature strongly suggests its role as a monoamine reuptake inhibitor.[1] These inhibitors function by blocking the serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT) transporters.
Proposed Mechanism: Monoamine Transporter Inhibition
Monoamine transporters are proteins located on the presynaptic terminal of neurons. Their function is to reabsorb neurotransmitters from the synaptic cleft back into the neuron, thus terminating the signal. By inhibiting these transporters, compounds like (S)-4-Benzyl-1,4-oxazepan-6-ol increase the concentration and residence time of neurotransmitters in the synapse, enhancing neurotransmission.
Caption: Proposed mechanism of action via monoamine transporter inhibition.
The specific profile—whether it is a selective serotonin reuptake inhibitor (SSRI), a serotonin-norepinephrine reuptake inhibitor (SNRI), or a triple reuptake inhibitor (TRI)—would depend on its relative affinities for SERT, NET, and DAT. The benzyl group and the stereochemistry at C6 are critical determinants of this selectivity and potency. Research on related scaffolds has shown that modifications to these positions can fine-tune the activity at each transporter.
Conclusion and Future Directions
(S)-4-Benzyl-1,4-oxazepan-6-ol is a valuable chiral building block with significant potential in the field of CNS drug discovery. Its synthesis, while requiring careful control of stereochemistry, follows logical and well-established chemical principles. Its likely role as a monoamine reuptake inhibitor places it in a class of compounds with proven therapeutic efficacy.
Future research should focus on the detailed biological characterization of this specific enantiomer, including its binding affinities for SERT, NET, and DAT, as well as its functional activity in in-vitro and in-vivo models of depression and anxiety. Structure-activity relationship (SAR) studies, exploring modifications of the benzyl and hydroxyl groups, could lead to the discovery of new chemical entities with improved potency, selectivity, and pharmacokinetic properties, ultimately paving the way for novel treatments for neuropsychiatric disorders.
References
- WO2012046882A1 - 1,4-oxazepane derivatives.
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Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold. ResearchGate. [Link]
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(S)-4-BENZYL-1,4-OXAZEPAN-6-OL [Q06902]. ChemUniverse. [Link]
